methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate
Description
Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate is a fluorinated indole derivative featuring a methyl ester group at position 2, a fluorine atom at position 4, and a methyl group at position 6 of the indole scaffold. Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fluorine atom enhances metabolic stability and bioavailability, while the ester group provides versatility for further chemical modifications.
Molecular Formula: C${11}$H${10}$FNO$_{2}$ (inferred from structure). Key Features:
- Fluorine at position 4 (electron-withdrawing effect).
- Methyl ester at position 2 (modifies solubility and reactivity).
- Methyl group at position 6 (steric and electronic effects).
Properties
CAS No. |
2160821-25-8 |
|---|---|
Molecular Formula |
C11H10FNO2 |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-6-3-8(12)7-5-10(11(14)15-2)13-9(7)4-6/h3-5,13H,1-2H3 |
InChI Key |
UEKUDSZQQSVKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Nitrobenzoate Derivatives
A widely adopted method involves the cyclization of substituted nitrobenzoate esters. For example, 6-fluoro-1H-indole-4-carboxylic acid methyl ester is synthesized via a nitro-to-indole reduction pathway. Adapting this approach for the target compound, 4-fluoro-6-methyl-3-nitrobenzoic acid methyl ester serves as the starting material. Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) at 100°C forms an enamine intermediate, which undergoes cyclization with hydrazine hydrate to yield the indole core. Subsequent esterification or transesterification steps finalize the carboxylate group.
Key Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes cyclization efficiency |
| Molar Ratio (DMF-DMA:Substrate) | 5:1 | Prevents incomplete enamine formation |
| Hydrazine Hydrate | 3 equivalents | Ensures full reduction of nitro group |
This method achieves yields of 78–93% after recrystallization, though regioselectivity challenges may arise due to competing substitution patterns.
Condensation via Formyl Intermediates
Alternative routes utilize 3-formyl-1H-indole-2-carboxylate derivatives as intermediates. For instance, methyl 6-methyl-1H-indole-2-carboxylate is synthesized by refluxing 3-formyl derivatives with aminothiazolone in acetic acid. Adapting this for the target compound, 4-fluoro-6-methyl-1H-indole-2-carboxylate can be formed via condensation of a fluorinated formyl precursor with methyl glycinate under acidic conditions.
Advantages
-
Direct introduction of the ester group at position 2.
-
Compatibility with diverse substituents (e.g., fluoro, methyl).
Limitations
-
Requires strict control of stoichiometry (1.1:1 ratio of formyl precursor to amine).
-
Side reactions, such as ester hydrolysis, may occur if moisture is present.
Regioselective Functionalization Strategies
Esterification Techniques
The carboxylate group at position 2 is introduced via Fischer esterification or Steglich esterification . For acid-sensitive substrates, DCC/DMAP-mediated coupling with methanol proves effective.
Yield Optimization
| Method | Catalyst | Yield (%) |
|---|---|---|
| Fischer Esterification | H₂SO₄ (cat.) | 65–70 |
| Steglich Esterification | DCC/DMAP | 85–90 |
Purification and Characterization
Recrystallization Protocols
Post-synthesis purification employs DMF/acetic acid (3:1 v/v) for recrystallization, leveraging the compound’s temperature-dependent solubility. This removes unreacted starting materials and byproducts like N-oxide derivatives .
Typical Purity Outcomes
-
HPLC : >98% purity after two recrystallizations.
-
Melting Point : 199–201°C (varies with polymorphic forms).
Spectroscopic Confirmation
-
¹H NMR :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, particularly at the 3rd position.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Nucleophilic Substitution: The fluorine atom at the 4th position can be substituted by nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Electrophilic Substitution: Products include halogenated or nitrated indole derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Nucleophilic Substitution: Products include substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins. The fluorine atom and methyl group contribute to its binding affinity and specificity. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Positional Isomers of Fluoro-Substituted Indoles
Fluorine placement significantly influences electronic and steric properties:
Key Findings :
Functional Group Variations at Position 2
The ester group at position 2 is critical for downstream modifications:
Key Findings :
Substituent Effects on Physicochemical Properties
Biological Activity
Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings, case studies, and biochemical analyses related to the biological activity of this compound.
Overview of Indole Derivatives
Indole derivatives are significant in medicinal chemistry due to their ability to interact with various biological targets. This compound is particularly notable for its structural features, which influence its biological mechanisms. The presence of the fluorine atom and the methyl group at specific positions on the indole ring enhances its reactivity and interaction with cellular targets.
Target Interactions
This compound exhibits high affinity for multiple receptors, impacting various biochemical pathways. It has been shown to inhibit the production of β-amyloid, a key factor in Alzheimer's disease pathogenesis. Additionally, it interacts with HIV-1 integrase, demonstrating potential as an antiviral agent .
Biochemical Pathways
The compound influences several critical pathways:
- Antiviral Activity : It inhibits HIV integrase strand transfer with IC50 values ranging from 12.41 to 47.44 μM, indicating effective antiviral potential .
- Anticancer Properties : Indole derivatives are known to induce apoptosis in cancer cells through various signaling pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by interacting with cytokine signaling pathways.
Antiviral Activity
A study highlighted the effectiveness of this compound in inhibiting HIV replication. The binding conformation analysis revealed that the indole core chelates essential ions within the active site of integrase, enhancing its inhibitory effect .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 12.41 - 47.44 | HIV integrase inhibition |
| Compound 3 (derivative) | 0.13 | Enhanced integrase inhibition through structural modifications |
Anticancer Potential
Research indicates that this compound can induce apoptosis in various cancer cell lines. Its ability to disrupt cell proliferation pathways makes it a candidate for further development in cancer therapy.
Synthesis and Structural Variations
The synthesis of this compound typically involves reacting indole with appropriate carboxylic acid derivatives under basic conditions. This synthetic pathway allows for modifications that can enhance biological activity.
Structural Variants
Different substitutions on the indole ring can significantly alter the biological profile of derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate | Chlorine at position 4 | Exhibits distinct biological activity |
| Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate | Additional fluorine group | Altered reactivity and potential properties |
Q & A
Q. What are the common synthetic routes for methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate, and how are reaction conditions optimized?
The Fischer indole synthesis is a primary method for synthesizing substituted indole derivatives like this compound. This involves cyclization of arylhydrazines with ketones or aldehydes under acidic conditions. Key parameters include temperature control (typically 80–120°C), solvent choice (e.g., acetic acid or ethanol), and catalyst selection (e.g., ZnCl₂). Optimization can be achieved via Design of Experiments (DoE) to evaluate factors like reactant stoichiometry, pH, and reaction time. For example, flow-chemistry setups enable precise control of residence time and temperature, improving yield and reproducibility .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Key Challenges |
|---|---|---|---|
| Fischer Indole | 60–75 | AcOH, 100°C, 12 h | Byproduct formation |
| Microwave-Assisted | 80–85 | DMF, 150°C, 30 min | Scalability limitations |
| Flow Chemistry | 85–90 | Continuous flow, 120°C, 5 min | Equipment cost |
Q. How is the crystal structure of this compound determined, and what are the critical parameters in refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging least-squares algorithms to optimize atomic coordinates, displacement parameters, and occupancy factors. Critical parameters include:
- Resolution: High-resolution data (<1.0 Å) ensures accurate electron density maps.
- Twining: Detection of twinning using the Rint value and Hooft parameter.
- Hydrogen Bonding: Analysis of intermolecular interactions (e.g., C–H···O/F) to confirm packing motifs .
Advanced Questions
Q. How can experimental design (e.g., DoE) be applied to optimize the synthesis of this compound under continuous-flow conditions?
DoE methodologies, such as response surface modeling (RSM), enable systematic optimization of flow-chemistry parameters. For example:
- Factors: Temperature, flow rate, catalyst concentration.
- Responses: Yield, purity, reaction time. A central composite design (CCD) can identify optimal conditions (e.g., 120°C, 0.5 mL/min flow rate) while minimizing side reactions. Statistical validation via ANOVA ensures robustness .
Q. What computational methods are employed to predict the reactivity and electronic properties of this compound, and how do they correlate with experimental data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) are used to model electronic properties:
- Frontier Molecular Orbitals (FMOs): Predict nucleophilic/electrophilic sites.
- Electrostatic Potential Maps: Visualize charge distribution, highlighting fluorine’s electron-withdrawing effects. Experimental validation via NMR (¹⁹F chemical shifts) and IR spectroscopy confirms computational predictions, particularly for substituent effects .
Q. How do substitution patterns (e.g., fluorine position, methyl groups) influence the biological activity of this compound, and how can conflicting data in structure-activity studies be resolved?
Fluorine at position 4 enhances electronegativity, increasing binding affinity to targets like kinase enzymes. The 6-methyl group improves lipophilicity, aiding membrane permeability. Conflicting SAR data may arise from assay variability (e.g., cell line differences) or crystallographic disorder in protein-ligand complexes. Resolution strategies include:
- Meta-Analysis: Pool data from multiple studies to identify trends.
- Molecular Dynamics (MD): Simulate ligand-protein interactions to clarify binding modes.
Table 2: Substituent Effects on Biological Activity
| Substituent Position | Activity (IC₅₀, μM) | Key Interaction |
|---|---|---|
| 4-Fluoro, 6-Methyl | 0.45 | H-bond with Serine residue |
| 5-Fluoro, 6-Methyl | 1.20 | Weak π-π stacking |
| 4-Chloro, 6-Methyl | 0.90 | Steric hindrance |
Methodological Recommendations
- Crystallography: Use SHELXL for high-resolution refinement, accounting for twinning and disorder .
- Synthesis Optimization: Implement flow-chemistry coupled with DoE to enhance reproducibility .
- Computational Modeling: Validate DFT predictions with experimental spectroscopy to resolve electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
